3-Fluoro-5-hydroxy-4-methoxybenzaldehyde CAS 79418-74-9 properties
3-Fluoro-5-hydroxy-4-methoxybenzaldehyde CAS 79418-74-9 properties
An In-depth Technical Guide to 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (CAS 79418-78-3)
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, a key fluorinated aryl building block in synthetic and medicinal chemistry. Known also as 5-Fluorovanillin, this compound's strategic placement of fluoro, hydroxyl, and methoxy functional groups on a benzaldehyde core makes it a versatile precursor for a range of complex molecules and biologically active agents. This document details its physicochemical properties, spectroscopic profile, synthesis methodologies, and significant applications in drug discovery, including the development of novel anti-inflammatory, antimicrobial, and cytoprotective compounds. Additionally, it offers detailed protocols for its synthesis and safe handling, designed for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.
Core Compound Identification and Properties
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde is an aromatic aldehyde that serves as a critical intermediate in organic synthesis. The fluorine atom imparts unique electronic properties and can enhance the metabolic stability and binding affinity of derivative compounds, a highly sought-after feature in drug development.
A Note on Nomenclature and CAS Number: The IUPAC name for this compound is 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, and its designated CAS number is 79418-78-3. It may also be referred to by its synonym, 5-Fluorovanillin. The CAS number 79418-74-9 as mentioned in the topic is not found in major chemical databases for this structure; 79418-78-3 is the correct identifier.
Physicochemical Characteristics
The compound is typically a solid at room temperature, with solubility in common organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[1] Its key properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 79418-78-3 | [1][2] |
| Molecular Formula | C₈H₇FO₃ | [1][2][3] |
| Molecular Weight | 170.14 g/mol | [1][4] |
| Appearance | White to light yellow or brown crystalline powder | [1][2][4] |
| Melting Point | 114-118 °C | [1][5] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| InChI Key | OOGOFUKAJDPHDJ-UHFFFAOYSA-N | [2][3] |
| SMILES | COC1=C(O)C(F)=CC(C=O)=C1 | [2][3] |
Spectroscopic Profile
Definitive structural confirmation relies on a combination of spectroscopic techniques. While publicly available spectra are limited, the expected data can be reliably predicted based on its structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Signals expected for the aldehydic proton (~9.8 ppm), aromatic protons (two singlets or narrow doublets between 7.0-7.5 ppm), a methoxy group singlet (~3.9 ppm), and a broad singlet for the phenolic hydroxyl group (variable, ~6.0 ppm, exchangeable with D₂O). |
| ¹³C NMR | Resonances anticipated for the carbonyl carbon (~190 ppm), aromatic carbons (including those directly bonded to F, O, and C=O, showing characteristic C-F coupling), and the methoxy carbon (~56 ppm). |
| Mass Spec (MS) | Predicted monoisotopic mass is 170.03792 Da. Expected adducts in ESI-MS include [M+H]⁺ at m/z 171.04520 and [M-H]⁻ at m/z 169.03064.[6] |
| Infrared (IR) | Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic, ~3100 cm⁻¹), C=O stretching (aldehyde, ~1680 cm⁻¹), C=C stretching (aromatic, ~1600 cm⁻¹), and C-F stretching (~1200 cm⁻¹). |
Synthesis and Chemical Reactivity
As a substituted benzaldehyde, this molecule's reactivity is governed by its three primary functional groups: the aldehyde, the phenolic hydroxyl, and the electron-rich aromatic ring.
Synthetic Pathway Overview
A common laboratory-scale synthesis involves the selective oxidation of a substituted phenol. The choice of a cobalt-based catalyst demonstrates a modern approach to achieving high yields under controlled conditions. This method avoids harsh reagents often associated with older oxidation protocols.
Caption: General workflow for synthesizing 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde.
Detailed Synthesis Protocol
This protocol is based on a general procedure for the cobalt-catalyzed oxidation of methylphenols.[1]
Materials:
-
Starting Material: 2-fluoro-6-methoxy-4-methylphenol
-
Catalyst: Cobalt (II) salt (e.g., CoCl₂)
-
Base: Sodium Hydroxide (NaOH)
-
Solvent: Ethylene Glycol
-
Atmosphere: Oxygen (O₂) at 1 atm
-
Work-up Reagents: 2% Hydrochloric acid (HCl), Methyl tert-butyl ether (MTBE)
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography, Petroleum ether, Ethyl acetate
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and an oxygen inlet, dissolve the starting material, 2-fluoro-6-methoxy-4-methylphenol (1 equivalent), the cobalt salt catalyst (e.g., 1-5 mol%), and NaOH (2-3 equivalents) in ethylene glycol.
-
Reaction Execution: Heat the mixture to 80°C and stir vigorously under an oxygen atmosphere (1 atm) for approximately 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature. Add 2% aqueous HCl to neutralize the base and protonate the product. Extract the aqueous mixture with MTBE (3x volumes). The use of MTBE is strategic due to its good phase separation from water and lower peroxide-forming tendency compared to diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the resulting residue by silica gel column chromatography using a petroleum ether/ethyl acetate solvent system (e.g., 10:1 v/v) to isolate the pure 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde.[1]
Applications in Drug Discovery and Materials Science
The true value of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde lies in its utility as a versatile building block.[1] The aldehyde group is a prime site for forming C=N bonds (imines/Schiff bases) and C=C bonds (via Wittig or aldol reactions), enabling the construction of diverse molecular scaffolds.
Caption: Synthetic utility leading to diverse bioactive compound classes.
Synthesis of Cytoprotective Agents
This compound is a key reagent in the synthesis of fluorinated derivatives of caffeic acid phenethyl amide (CAPA).[1][7][8] These derivatives have been investigated for their ability to protect cells from oxidative stress, a critical factor in numerous disease pathologies. The fluorine substitution is explored to modulate the compound's electronic and pharmacokinetic properties compared to the non-fluorinated parent molecule.
Development of Antimicrobial Compounds
Condensation of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde with various amine-containing molecules, such as aminopyrazoles, yields Schiff bases. One such derivative, 4-[(4-hydroxy-3-fluoro-5-methoxy-benzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, has been synthesized and studied for its potential antimicrobial properties.[1][7] The imine linkage is often crucial for the biological activity of this class of compounds.
Precursor to Anti-inflammatory and Anticancer Molecules
The aldehyde has been used to create:
-
Hydrazone derivatives that show potent inhibition of macrophage migration inhibitory factor (MIF), a key player in inflammatory responses.[9]
-
Curcuminoid analogs via aldol condensation, which have demonstrated significant cytotoxicity against human ovarian cancer cell lines.[9]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde is paramount to ensure personnel safety. This compound is classified as an irritant.[2][10]
Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with the following hazards:
| GHS Classification | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | Warning [7][10] |
| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation | Warning [7][10] |
| Specific target organ toxicity (single exposure), Category 3 | H335: May cause respiratory irritation | Warning [7][10] |
Safe Handling and First Aid Protocol
Adherence to standard laboratory safety protocols is required.
Engineering Controls & Personal Protective Equipment (PPE):
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[10][11][12]
-
Eye Protection: Wear chemical safety goggles or a face shield.[7] Eyewash stations should be readily accessible.[10]
-
Skin Protection: Wear nitrile or other appropriate protective gloves and a lab coat.[7] Avoid direct skin contact.[10]
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[7]
First Aid Measures:
-
In Case of Eye Contact: Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[10][11]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[10][11]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][11]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.
Storage Recommendations
To maintain its integrity and purity, the compound should be stored under specific conditions:
-
Temperature: Store in a refrigerator at 2-8°C.[1]
-
Atmosphere: For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended as it is noted to be air sensitive.[1][2]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[10][11]
Conclusion
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (CAS 79418-78-3) is a high-value chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its trifunctional nature provides a versatile platform for generating a wide array of derivatives with promising biological activities, from antimicrobial to anticancer effects. The strategic incorporation of fluorine offers a pathway to enhance the pharmacokinetic profiles of new chemical entities. Understanding its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for researchers aiming to leverage this potent building block in their scientific endeavors.
References
- ChemicalBook. (n.d.). 3-FLUORO-4-HYDROXY-5-METHOXYBENZALDEHYDE CAS#: 79418-78-3.
- Thermo Fisher Scientific. (2025). 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde - SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, 96% 250 mg.
- ChemicalBook. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde synthesis.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde 97 79418-78-3.
- Sigma-Aldrich. (n.d.). 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde 97.
- Bio-Connect. (2013). Safety Data Sheet.
- ChemicalBook. (n.d.). 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 13C NMR spectrum.
- CymitQuimica. (n.d.). CAS 79418-78-3: 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde.
- BLDpharm. (2023). 3-Fluoro-4-hydroxybenzaldehyde - SAFETY DATA SHEET.
- PubChemLite. (n.d.). 3-fluoro-4-hydroxy-5-methoxybenzaldehyde (C8H7FO3).
- MedChemExpress. (n.d.). 3-Fluoro-4-methoxybenzaldehyde (3-Fluoro-para-anisaldehyde).
- Ossila. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0.
- Thermo Fisher Scientific. (n.d.). 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, 96%.
- Manchester Organics. (n.d.). 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | 79418-78-3.
- Sigma-Aldrich. (n.d.). CAS 7447418.
- Santa Cruz Biotechnology. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0.
- Thermo Fisher Scientific. (n.d.). 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, 96% 1 g.
- MilliporeSigma. (n.d.). 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde 97 79418-78-3.
Sources
- 1. 3-FLUORO-4-HYDROXY-5-METHOXYBENZALDEHYDE CAS#: 79418-78-3 [m.chemicalbook.com]
- 2. 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. H66477.MD [thermofisher.com]
- 5. 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde 97 79418-78-3 [sigmaaldrich.com]
- 6. PubChemLite - 3-fluoro-4-hydroxy-5-methoxybenzaldehyde (C8H7FO3) [pubchemlite.lcsb.uni.lu]
- 7. 3-氟-4-羟基-5-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. CAS 79418-78-3: 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde [cymitquimica.com]
- 9. ossila.com [ossila.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bio.vu.nl [bio.vu.nl]


